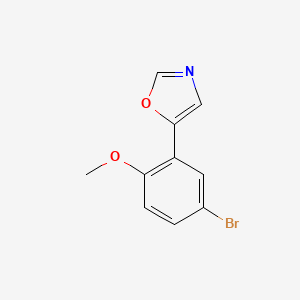

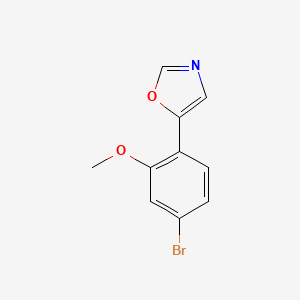

5-(4-bromo-2-methoxyphenyl)oxazole

Descripción general

Descripción

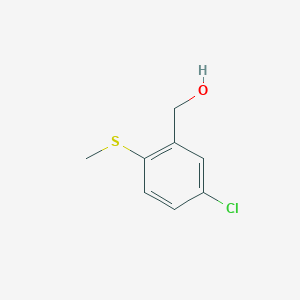

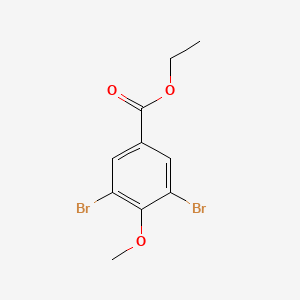

5-(4-bromo-2-methoxyphenyl)oxazole is a chemical compound with the CAS Number: 1091618-41-5 . It has a molecular weight of 254.08 and its IUPAC name is 5-(4-bromo-2-methoxyphenyl)oxazole . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for 5-(4-bromo-2-methoxyphenyl)oxazole is 1S/C10H8BrNO2/c1-13-9-4-7(11)2-3-8(9)10-5-12-6-14-10/h2-6H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

5-(4-bromo-2-methoxyphenyl)oxazole is a solid at room temperature . The storage temperature for this compound is between 2-8°C .Aplicaciones Científicas De Investigación

Biological Activity of Derivatives :

- Synthesized derivatives of 5-(4'-Methoxyphenyl)-oxazole (MPO) were investigated for their biological activity, particularly as inhibitors of hatch and growth in Caenorhabditis elegans, a nematode species. However, these derivatives showed no effect on C. elegans, indicating the necessity of the whole structure of MPO for anti-C. elegans activity (Yamamuro et al., 2015).

Antiproliferative Properties :

- 2-(2-Bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles, synthesized from a related compound, demonstrated significant antiproliferative activity. This highlights the potential of related oxazole derivatives in cancer research (Narayana et al., 2010).

Synthesis of Fused Pyridine- and Oxazole-Polycyclic Systems :

- Research on the synthesis of various oxazole-polycyclic systems, derived from related compounds, explores the chemical versatility and potential applications of these structures in material science or pharmacology (Nlcolaides et al., 1989).

Pharmacological Potential and Cytotoxicity Evaluation :

- New oxazol-5(4H)-ones, related to the compound , were synthesized and evaluated for their pharmacological potential. The cytotoxicity of these compounds was assessed using various organisms, indicating the exploration of oxazoles in therapeutic contexts (Rosca, 2020).

Synthesis and Characterization in Corrosion Control :

- Oxazole derivatives have been synthesized and characterized for their application in corrosion inhibition. This indicates the utility of such compounds in industrial applications, particularly in protecting metals from corrosive environments (Al-amiery et al., 2020).

Photophysical Studies for Electron Accepting Units :

- Studies on oxazole rings containing compounds have been conducted to understand their photophysical properties. These compounds show potential as electron-accepting units, which could be significant in the development of photovoltaic cells or other optoelectronic devices (Zhang et al., 2013).

Synthesis of Triazole-Based Compounds with Anticonvulsant Activity :

- Synthesis of 2-(2-bromo-5-methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones demonstrates the versatility of related oxazole compounds in developing potential anticonvulsant medications (Vijaya Raj & Narayana, 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mecanismo De Acción

Target of Action

The primary targets of 5-(4-bromo-2-methoxyphenyl)oxazole are the extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cell signaling pathways, regulating cellular processes such as proliferation, differentiation, and apoptosis .

Mode of Action

It is suggested that the compound interacts with its targets, erk2 and fgfr2, leading to changes in their activity . This interaction could potentially alter the signaling pathways regulated by these proteins, resulting in changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by 5-(4-bromo-2-methoxyphenyl)oxazole are likely those regulated by ERK2 and FGFR2 . These pathways are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis . The downstream effects of these changes could potentially lead to alterations in cell behavior .

Result of Action

The molecular and cellular effects of 5-(4-bromo-2-methoxyphenyl)oxazole’s action would depend on its interaction with its targets, ERK2 and FGFR2 . Changes in the activity of these proteins could potentially lead to alterations in cell behavior, including changes in cell growth, differentiation, and apoptosis .

Action Environment

The action, efficacy, and stability of 5-(4-bromo-2-methoxyphenyl)oxazole could be influenced by various environmental factors. These could include the presence of other molecules in the cellular environment, the pH, temperature, and other conditions under which the compound is stored and used .

Propiedades

IUPAC Name |

5-(4-bromo-2-methoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-13-9-4-7(11)2-3-8(9)10-5-12-6-14-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUKOCCOHDYOGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C2=CN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Bromo-2-methoxyphenyl)oxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine](/img/structure/B6358419.png)

![1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B6358424.png)

![6,8-Dihydro-5H-thiopyrano[3,4-d]pyrimidine-2-thiol; 95%](/img/structure/B6358454.png)